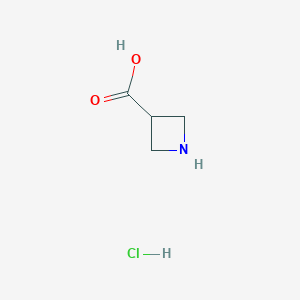

Azetidine-3-carboxylic acid hydrochloride

Descripción general

Descripción

Azetidine-3-carboxylic acid hydrochloride is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is particularly valuable in pharmaceutical and agrochemical research due to its potential biological and foldameric applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azetidine-3-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by carboxylation and hydrochloride salt formation. One common method includes the refluxing of azetidine derivatives in ethanol or methanol for extended periods . Another approach involves copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented but likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazoles.

Reduction: Reduction reactions can yield different azetidine derivatives.

Substitution: Substitution reactions, particularly with nucleophiles, are common due to the ring strain and the presence of the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and bases like potassium carbonate for nucleophilic substitutions .

Major Products

Major products from these reactions include various functionalized azetidines and azetidine derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Drug Intermediates

Azetidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drugs designed to interact with specific biological targets .

Peptidomimetics

Due to its structural properties, azetidine-3-carboxylic acid acts as an amino acid surrogate in the design of peptidomimetics. This application is vital for developing new therapeutic agents that mimic the action of peptides while offering improved stability and bioavailability .

Biochemical Research

Enzyme Interaction Studies

In biochemistry, this compound is utilized to study enzyme interactions and metabolic pathways. The compound's ability to mimic natural substrates enables researchers to investigate enzyme kinetics and mechanisms, providing insights into various biochemical processes .

Development of Bioactive Libraries

The compound is also instrumental in synthesizing libraries of bioactive compounds. Researchers have successfully used azetidine derivatives to create compounds with potential antibacterial and anti-inflammatory properties, showcasing its versatility in drug discovery .

Agricultural Applications

Plant Hybridization

Azetidine-3-carboxylic acid has been identified as a plant hybridizing agent due to its ability to induce male sterility in plants. This property is particularly useful in the development of hybrid crops, allowing for controlled breeding and improved crop yields .

Agrochemical Formulations

The compound is being explored for its potential in formulating agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing the performance of these chemicals contributes to more sustainable agricultural practices .

Material Science

Polymer Synthesis

Recent studies have indicated that this compound can be utilized in material science for synthesizing polymers with unique properties. The compound's reactivity allows it to participate in various polymerization processes, leading to materials with tailored characteristics for specific applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug intermediates for neurological disorders | Enhances drug efficacy and selectivity |

| Biochemistry | Enzyme interaction studies | Insights into enzyme kinetics |

| Peptidomimetics | Design of stable peptide analogs | Improved stability and bioavailability |

| Agriculture | Plant hybridization agents | Controlled breeding for hybrid crops |

| Agrochemicals | Formulation of pesticides and herbicides | Sustainable agricultural practices |

| Material Science | Synthesis of specialized polymers | Tailored material properties |

Case Studies

Case Study 1: Synthesis of Antibacterial Agents

A research team synthesized a series of azetidine derivatives using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against several strains, demonstrating the compound's utility in developing new antibiotics .

Case Study 2: Hybrid Crop Development

In agricultural research, azetidine-3-carboxylic acid was applied as a hybridizing agent in maize. The introduction of male sterility led to increased hybrid vigor and yield, showcasing its effectiveness in crop improvement programs .

Mecanismo De Acción

The mechanism of action of azetidine-3-carboxylic acid hydrochloride involves its incorporation into biological systems where it can mimic natural amino acids. This mimicry can disrupt normal protein synthesis, leading to various biological effects . The compound’s ring strain and nitrogen atom play crucial roles in its reactivity and interaction with molecular targets .

Comparación Con Compuestos Similares

Similar Compounds

Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.

Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.

2-Azetidinones: Structurally related to azetidines but with a carbonyl group, making them important in β-lactam antibiotics.

Uniqueness

Azetidine-3-carboxylic acid hydrochloride is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications and applications in various fields .

Actividad Biológica

Azetidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a four-membered nitrogen-containing azetidine ring with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 177.63 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for drug development.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

- Antiproliferative Effects : Research indicates that azetidine-3-carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from 10 to 33 nM, demonstrating their potency as anticancer agents .

- Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Studies have shown that these compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

- Enzyme Inhibition : this compound has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH could elevate endocannabinoid levels, suggesting therapeutic implications for pain management and anxiety disorders.

Case Study 1: Antiproliferative Activity in MCF-7 Cells

In a study evaluating the antiproliferative effects of azetidine derivatives, the compound demonstrated an IC50 value comparable to established anticancer agents like combretastatin A-4 (CA-4). The study utilized flow cytometry to assess cell cycle distribution and found that treatment with azetidine derivatives resulted in G2/M phase arrest and subsequent apoptosis in MCF-7 cells .

Case Study 2: Interaction with Tubulin

Further investigation into the interaction between azetidine derivatives and tubulin revealed that these compounds significantly inhibited tubulin polymerization in vitro. Confocal microscopy confirmed alterations in microtubule organization post-treatment, supporting the hypothesis that these compounds target tubulin as part of their mechanism of action .

Table 1: Antiproliferative Activities of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Azetidine-3-HCl | MCF-7 | 10–33 | Tubulin destabilization |

| CA-4 | MCF-7 | 3.9 | Tubulin binding |

| Azetidine-3-HCl | MDA-MB-231 | 23–33 | Tubulin destabilization |

Table 2: Enzyme Inhibition Potential

| Compound | Enzyme Target | Inhibition Type |

|---|---|---|

| Azetidine-3-HCl | Fatty Acid Amide Hydrolase (FAAH) | Competitive Inhibition |

Propiedades

IUPAC Name |

azetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIZUCJGSDJAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538625 | |

| Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102624-96-4 | |

| Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102624-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.